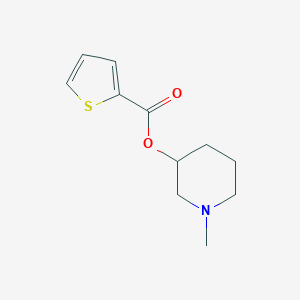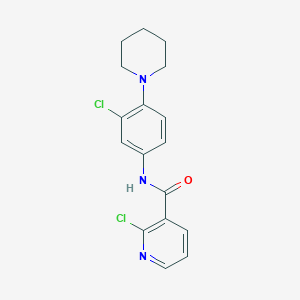
N-(3-methylbenzyl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbenzyl)-2-phenylethanamine, also known as 3-MMC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a popular research chemical that is used by scientists to study the effects of cathinones on the central nervous system.
Mécanisme D'action
N-(3-methylbenzyl)-2-phenylethanamine acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters that normally remove these neurotransmitters from the synapse, causing them to accumulate and produce a euphoric effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other cathinones. It produces a sense of euphoria, increased energy, and alertness. It also causes a decrease in appetite, increased heart rate, and elevated blood pressure. Long-term use of this compound can lead to addiction, psychosis, and other negative side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-methylbenzyl)-2-phenylethanamine in lab experiments are that it is legal in many countries, it is relatively cheap to produce, and it produces similar effects to other cathinones. The limitations are that it is a relatively new drug, and there is limited research on its long-term effects. Additionally, it is often sold as a street drug, which makes it difficult to obtain pure samples for research purposes.
Orientations Futures
There are many potential future directions for research on N-(3-methylbenzyl)-2-phenylethanamine. One area of interest is the development of new drugs that have similar effects to this compound but with fewer negative side effects. Another area of interest is the study of the long-term effects of this compound use on the brain and body. Additionally, researchers may investigate the potential therapeutic uses of this compound, such as for the treatment of depression or anxiety.
Conclusion
In conclusion, this compound is a synthetic cathinone that is commonly used as a research chemical to study the effects of cathinones on the central nervous system. It is synthesized by reacting 3-methylbenzaldehyde with nitroethane and reducing the resulting compound with sodium borohydride and iron. This compound acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain, producing a sense of euphoria, increased energy, and alertness. While there are advantages to using this compound in lab experiments, there are also limitations due to its relatively new status and limited research on its long-term effects. Future research may focus on developing new drugs with similar effects to this compound but with fewer negative side effects, as well as investigating the potential therapeutic uses of this compound.
Méthodes De Synthèse
N-(3-methylbenzyl)-2-phenylethanamine is synthesized by reacting 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. This compound is then reduced with sodium borohydride to form N-(3-methylbenzyl)-2-nitroethanamine. The nitro group is then reduced with iron and hydrochloric acid to form this compound.
Applications De Recherche Scientifique
N-(3-methylbenzyl)-2-phenylethanamine is commonly used as a research chemical to study the effects of cathinones on the central nervous system. It is often used as a substitute for other cathinones such as mephedrone and methylone, which are now illegal in many countries. This compound is also used to study the structure-activity relationship of cathinones and to develop new drugs with similar effects.
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
N-[(3-methylphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C16H19N/c1-14-6-5-9-16(12-14)13-17-11-10-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3 |
Clé InChI |
PJDVOKWGNAAUEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)



![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)


